2-(2-methoxyphenoxy)-N-methylethanamine, also known as 2-(2-Methoxyphenoxy)ethylamine, is a chemical compound with the molecular formula C9H13NO2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . It is also used in the synthesis of other compounds .
The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine involves various chemical reactions. For instance, it has been used in the reaction with 4-(2,3-epoxypropoxy) carbazole for the preparation of Carvedilol . In another study, a solution of (S)-3-(2-methoxyphenoxy)propane-1,2-diol was used in the synthesis of lariat ethers .
The molecular structure of 2-(2-methoxyphenoxy)-N-methylethanamine consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
.
The chemical reactions involving 2-(2-methoxyphenoxy)-N-methylethanamine are complex and varied. For example, it has been used in the synthesis of Carvedilol . In another study, it was used in the synthesis of lariat ethers .
2-(2-methoxyphenoxy)-N-methylethanamine is an organic compound that serves as a significant building block in the synthesis of various pharmacological agents. This compound is classified as an alkoxyphenylamine, which is characterized by the presence of an ether and amine functional group. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry.
2-(2-methoxyphenoxy)-N-methylethanamine falls under the categories of:
The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine typically involves several steps:
The molecular structure of 2-(2-methoxyphenoxy)-N-methylethanamine consists of a methoxy group attached to a phenyl ring, which is further connected to an ethylamine chain.
The primary chemical reactions involving 2-(2-methoxyphenoxy)-N-methylethanamine include:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .
The mechanism of action for compounds like 2-(2-methoxyphenoxy)-N-methylethanamine often involves interaction with specific biological targets, such as receptors or enzymes. This interaction can lead to modulation of physiological pathways relevant to therapeutic effects.
While specific data on the mechanism of action for this compound may be limited, similar compounds in its class have been shown to influence neurotransmitter systems, potentially affecting mood and cognition .
Relevant data indicate that the compound's stability and solubility make it suitable for various applications in chemical synthesis .
2-(2-methoxyphenoxy)-N-methylethanamine is primarily used in:
Its versatility as a synthetic intermediate makes it valuable in both academic research and industrial applications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3